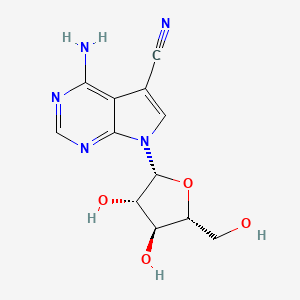
Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl-” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl-” typically involves multi-step organic reactions. The process may start with the preparation of the sulfonamide intermediate, followed by the introduction of the urea moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and isocyanates. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions may occur, particularly at the sulfonamide or urea moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound could be investigated for its potential as an enzyme inhibitor or receptor ligand. Its sulfonamide moiety is known to interact with biological targets, making it a candidate for drug discovery.
Medicine
Medically, the compound may have potential as an antimicrobial agent, given the known activity of sulfonamides. Further research could explore its efficacy against specific bacterial strains.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of “Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl-” likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt biological pathways, leading to the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Cyclohexylurea: A compound with a similar urea moiety but lacking the sulfonamide group.
Uniqueness
“Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl-” is unique due to its combination of a sulfonamide group with a urea moiety and a cyclohexyl ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
81533-88-2 |
|---|---|
Molekularformel |
C22H28ClN3O6S2 |
Molekulargewicht |
530.1 g/mol |
IUPAC-Name |
1-[4-[2-[(5-chloro-2-methoxyphenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-cyclohexylurea |
InChI |
InChI=1S/C22H28ClN3O6S2/c1-32-20-12-9-17(23)15-21(20)34(30,31)24-14-13-16-7-10-19(11-8-16)33(28,29)26-22(27)25-18-5-3-2-4-6-18/h7-12,15,18,24H,2-6,13-14H2,1H3,(H2,25,26,27) |
InChI-Schlüssel |
HJCVBJAFOTTXJM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


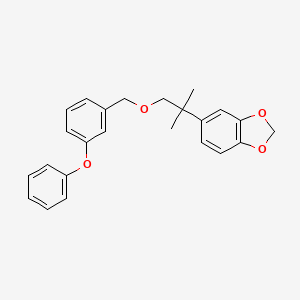



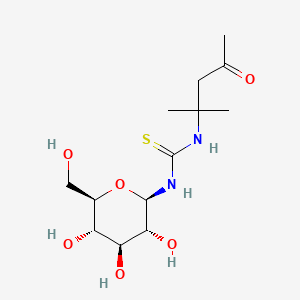
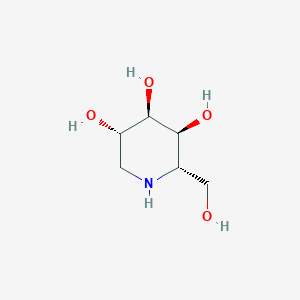
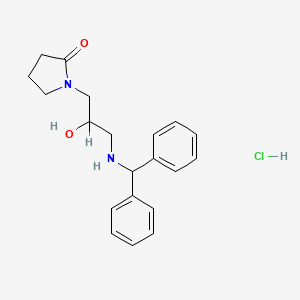

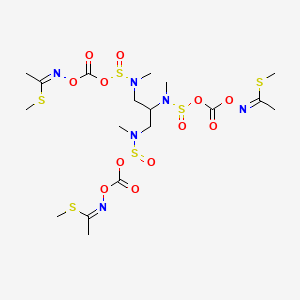

![N-(4-butoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12765853.png)

